Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride

Description

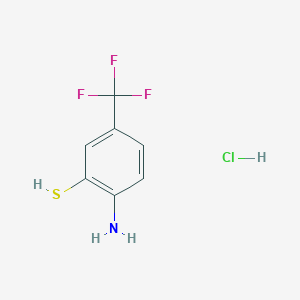

Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride (CAS: N/A; molecular formula: C₇H₇ClF₃NS) is a substituted aromatic thiol derivative featuring an amino group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)benzenethiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS.ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;/h1-3,12H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIQQFZDOIRQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600800 | |

| Record name | 2-Amino-5-(trifluoromethyl)benzene-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96232-04-1 | |

| Record name | 2-Amino-5-(trifluoromethyl)benzene-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5-(trifluoromethyl)benzenethiol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of ethanol as a solvent and a temperature of around 98°C.

Industrial Production Methods

In industrial settings, the production of Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: BTFT serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and substitution reactions, making it valuable for creating complex molecules.

2. Biological Research:

- Enzyme Mechanism Studies: The compound is utilized as a probe to study enzyme mechanisms and protein interactions due to its ability to modify proteins through thiol-disulfide exchange reactions. This property allows researchers to investigate cellular signaling pathways and gene expression alterations.

3. Medicinal Chemistry:

- Antimicrobial Activity: BTFT exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicate that it could be a candidate for developing new antimicrobial therapies .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

| Escherichia coli | <50 | High |

| Bacillus cereus | <25 | High |

- Anticancer Potential: BTFT has been investigated for its anticancer properties. Studies suggest that it may influence cellular processes by modifying key signaling proteins and altering gene expression through redox state changes. Its derivatives have shown promise in targeting specific cancer cell lines.

4. Industrial Applications:

- Production of Specialty Chemicals: BTFT is utilized in the production of specialty chemicals and materials due to its unique chemical properties, which enhance stability and reactivity in industrial processes.

Case Studies

1. Antimicrobial Studies:

Research conducted on BTFT's antimicrobial properties revealed that it effectively inhibits the growth of several pathogens at varying concentrations, suggesting potential therapeutic applications in treating infections caused by resistant strains .

2. Anticancer Research:

In vitro studies have demonstrated that BTFT derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. Further research is needed to explore their mechanisms of action and efficacy in vivo.

Mechanism of Action

The mechanism of action of Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Analysis :

- Core Structure : The target compound’s benzene ring contrasts with the pyridine-pyrazole hybrid in compound 6a and the triol system in ’s compound . The benzene core in the target offers greater symmetry but reduced polarity compared to pyridine.

- Functional Groups : The trifluoromethyl group in the target compound enhances lipophilicity, similar to its role in compound 6a . However, the thiol group (-SH) is more nucleophilic and prone to oxidation than the hydroxyl (-OH) groups in 1,2,4-benzenetriol derivatives .

- Salt Form : Hydrochloride salts in both the target and 1,2,4-benzenetriol derivative improve aqueous solubility, critical for biological applications .

Physicochemical Properties

While explicit data for the target compound are absent in the evidence, trends can be inferred:

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 1,2,4-benzenetriol derivatives with hydrochloride salts are soluble in polar solvents due to ionic interactions .

- Stability : The thiol group in the target compound may reduce stability compared to hydroxylated analogs (e.g., 1,2,4-benzenetriol), as thiols are susceptible to disulfide formation .

Biological Activity

Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride (commonly referred to as BTFT) is an organic compound notable for its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BTFT has the molecular formula C7H6ClF3N and a molecular weight of approximately 229.65 g/mol. Its structure includes an amino group and a trifluoromethyl group attached to a benzenethiol backbone, which is significant for its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that BTFT exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it demonstrates moderate antifungal effects against Candida albicans and Aspergillus niger, as well as antibacterial activity against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these organisms suggest that BTFT could be a candidate for further development in antimicrobial therapies .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

| Escherichia coli | <50 | High |

| Bacillus cereus | <25 | High |

Anticancer Properties

BTFT has also been studied for its anticancer potential . It appears to influence cellular processes by modifying key signaling proteins, which may lead to altered gene expression through changes in the cellular redox state. These mechanisms suggest that BTFT could target specific enzymes or receptors involved in cancer progression.

In cell line studies, BTFT has shown promising cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, in assays involving various cancer cell lines, BTFT exhibited IC50 values ranging from 10 to 30 µg/mL, which positions it competitively against standard chemotherapeutics .

The mechanism of action for BTFT involves several biochemical interactions:

- Thiol-Disulfide Exchange Reactions : BTFT can modify proteins through thiol-disulfide exchange reactions, which are crucial for regulating cellular signaling pathways.

- Gene Expression Modulation : By interacting with transcription factors, BTFT can alter gene expression profiles in specific cellular contexts, potentially leading to therapeutic effects in cancer treatment .

- Redox State Changes : The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of BTFT derivatives, it was found that modifications to the trifluoromethyl group significantly affected the antimicrobial potency against both bacterial and fungal strains. The study concluded that BTFT could serve as a template for designing new antimicrobial agents .

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of BTFT on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound in anticancer drug development .

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-(trifluoromethyl)benzenethiol hydrochloride, and how can reaction conditions be controlled to improve yield?

Answer: A common synthetic approach involves nucleophilic substitution or electrophilic trifluoromethylation. For example, in Reference Example 63 (EP 4,374,877 A2), potassium cyanide and dimethylsulfoxide (DMSO) were used as reagents under controlled temperatures (0°C to room temperature). Key steps include:

- Temperature control : Gradual warming to avoid side reactions.

- Purification : Use of reverse-phase C18 column chromatography (40–100% acetonitrile/water gradient) to isolate the product, achieving a 38% yield .

- Monitoring : Thin-layer chromatography (TLC) and HPLC (retention time: 1.16 minutes under SMD-TFA05 conditions) ensure reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : Confirms structural integrity (e.g., aromatic proton signals and trifluoromethyl group detection).

- Mass spectrometry (MS) : Validates molecular weight (e.g., LCMS m/z 265 [M+H]+ observed in Reference Example 63) .

- HPLC : Assesses purity (>95% purity is typical for pharmaceutical intermediates) .

Q. How should researchers handle and store this compound to maintain stability?

Answer:

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Handling : Avoid exposure to moisture or strong bases, as the hydrochloride salt may hydrolyze. Use inert atmospheres (e.g., nitrogen) during synthesis .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity, and what SAR insights can guide further optimization?

Answer: A comparative analysis () highlights:

- Trifluoromethyl positioning : 3-Trifluoromethylbenzamidine hydrochloride (single CF₃ group) shows reduced bioactivity compared to 2-chloro-5-trifluoromethyl analogs, suggesting para-substitution enhances target binding .

- Halogen effects : Chlorine substitution at the 2-position (vs. 4-position) improves metabolic stability in pharmacokinetic studies .

- Methodological tip : Use molecular docking simulations to predict interactions with target proteins (e.g., enzymes or receptors).

Q. How can researchers resolve contradictions in reported purity or yield data for this compound?

Answer:

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst batch) and analytical methods. For example, discrepancies in LCMS results may arise from column aging or mobile phase composition .

- Data validation : Cross-reference with independent techniques (e.g., elemental analysis or X-ray crystallography for crystalline intermediates) .

Q. What strategies address low yields during scale-up synthesis?

Answer:

- Process optimization : Transition from batch to continuous flow reactors to enhance mixing and heat transfer .

- Byproduct mitigation : Add scavengers (e.g., magnesium sulfate) to absorb excess HCl or water during hydrochloride salt formation .

- Case study : In Reference Example 63, replacing aqueous workup with ethyl acetate extraction reduced polar impurities, improving yield .

Q. How does the trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?

Answer:

- Electron-withdrawing effect : The CF₃ group deactivates the aromatic ring, directing electrophiles to meta/para positions.

- Experimental design : Use directing group strategies (e.g., amino or thiol groups) to control regioselectivity. For example, the amino group in 2-amino-5-(trifluoromethyl)benzenethiol facilitates thiol-directed metal catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.